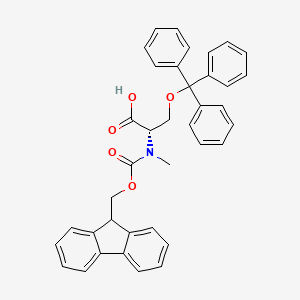

Fmoc-N-Me-Ser(Trt)-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H33NO5 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxypropanoic acid |

InChI |

InChI=1S/C38H33NO5/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |

InChI Key |

JNGHYLDUUAEJDZ-DHUJRADRSA-N |

Isomeric SMILES |

CN([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

CN(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Advanced Protecting Group Chemistry for Fmoc N Me Ser Trt Oh

Role of Fluorenylmethyloxycarbonyl (Fmoc) in N-Alpha Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of amino acids, a critical function in peptide synthesis. ontosight.ainumberanalytics.comaltabioscience.com Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), stems from its unique base-lability. ontosight.aiwikipedia.org This property allows for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting acid-labile protecting groups on the amino acid side chains or the linkage to the solid support. wikipedia.org

The Fmoc group is introduced onto the amino acid via reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comtotal-synthesis.com The resulting Fmoc-protected amino acids are often crystalline, stable for storage, and soluble in common organic solvents used in peptide synthesis. publish.csiro.au Furthermore, the strong UV absorbance of the fluorenyl moiety provides a convenient method for monitoring the progress of both the coupling and deprotection steps in automated peptide synthesis. publish.csiro.au

The stability of the Fmoc group towards acidic conditions is a key feature, making it orthogonal to many side-chain protecting groups like tert-butyl (tBu) and trityl (Trt), which are removed by acid. total-synthesis.com This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the N-terminal Fmoc group to enable peptide bond formation, while the side chains remain protected until the final acid-mediated cleavage from the resin. altabioscience.combiosynth.com

Trityl (Trt) as a Side-Chain Protecting Group for Serine Hydroxyl Group

The trityl (Trt) group, a triphenylmethyl group, is a bulky and acid-labile protecting group frequently used to protect the hydroxyl function of the serine side chain. peptide.comontosight.ai In Fmoc-based peptide synthesis, Fmoc-Ser(Trt)-OH is a commonly used building block. peptide.com The large size of the trityl group can also help to reduce peptide aggregation during the synthesis of long or difficult sequences. thieme-connect.com

Orthogonality of Trt Protection with Other Protecting Groups (e.g., Boc/tBu)

A significant advantage of the Trt group is its orthogonality with other protecting groups, particularly the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups. While both Trt and tBu are acid-labile, the Trt group is significantly more sensitive to acid. cblpatras.gr This difference in lability allows for the selective removal of the Trt group under very mild acidic conditions, leaving tBu and Boc groups intact. thieme-connect.comcblpatras.gr This feature is particularly valuable in the synthesis of complex peptides where side-chain modifications are required. For instance, a serine residue protected with a Trt group can be selectively deprotected on the solid support to allow for modifications like phosphorylation or glycosylation, while other residues remain protected with tBu-based groups. peptide.comcblpatras.gr

| Protecting Group | Removal Conditions | Orthogonal To |

| Fmoc | Base (e.g., 20% piperidine in DMF) | Acid-labile groups (Trt, Boc, tBu) |

| Trt | Mild acid (e.g., dilute TFA) | Fmoc, tBu, Boc (under specific conditions) |

| Boc/tBu | Stronger acid (e.g., neat TFA) | Fmoc |

Mild Acidic Cleavage Conditions for Trityl Removal

The Trt group can be cleaved under very mild acidic conditions. total-synthesis.com This is often achieved using a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), for example, 1-5% TFA. iris-biotech.deresearchgate.net Other mild acidic reagents that can be employed for detritylation include formic acid or a mixture of a Lewis acid like BF₃·Et₂O with a mild protic acid such as hexafluoroisopropanol. total-synthesis.comrsc.org The use of scavengers, such as triethylsilane, is often recommended during cleavage to prevent the reattachment of the trityl cation to other nucleophilic sites on the peptide. rsc.org This mild cleavage is a key advantage, especially when working with sensitive peptides or when selective deprotection is required. thieme-connect.comresearchgate.net

Stability Considerations for Trityl Protecting Group

The trityl group is generally stable under the basic conditions used for Fmoc group removal. ontosight.ai However, its stability can be influenced by the specific amino acid it is protecting and the surrounding peptide sequence. While stable to the standard 20% piperidine in DMF used for Fmoc deprotection, prolonged exposure or the use of stronger bases could potentially lead to some loss of the Trt group. It is also important to note that the Trt group is highly acid-labile and can be prematurely cleaved if exposed to even mildly acidic conditions during synthesis. peptide.com In some cases, incomplete cleavage of the Trt group has been observed, particularly when it is in the vicinity of certain structural motifs like a reduced peptide bond. nih.gov

Interplay of Protecting Groups in Complex Peptide Synthesis

The synthesis of complex peptides, such as those containing post-translational modifications or unusual amino acids, relies heavily on the careful selection and interplay of orthogonal protecting groups. springernature.comnih.govresearchgate.net The ability to selectively remove one protecting group in the presence of others is crucial for achieving the desired final product with high purity. springernature.comru.nljocpr.com The combination of the base-labile Fmoc group for N-terminal protection and various acid-labile groups for side-chain protection, like Trt and tBu, forms a powerful and versatile strategy in modern peptide chemistry. biosynth.comresearchgate.net

Challenges in Selective Deprotection of N-Methylated Derivatives

The presence of an N-methyl group on an amino acid, as in Fmoc-N-Me-Ser(Trt)-OH, can introduce specific challenges during peptide synthesis and deprotection. N-methylated amino acids can sometimes lead to slower coupling reactions and may require specialized coupling reagents or protocols.

A significant challenge arises during the final cleavage of N-methylated peptides from the resin. Under acidic conditions, peptides with an N-terminal N-methylamino acid can be susceptible to a side reaction leading to the deletion of the N-terminal residue. nih.gov This has been observed in the synthesis of arodyn analogs, where the N-terminal acetylated N-methylphenylalanine was lost during cleavage. nih.gov This side reaction is influenced by the nature of the N-terminal functionality, with electron-withdrawing groups helping to prevent it. nih.gov Therefore, careful consideration of the cleavage cocktail and conditions is necessary to maximize the yield of the desired full-length N-methylated peptide.

Innovative Protecting Group Strategies for N-Methylated Serine

The synthesis of peptides containing N-methylated amino acids presents unique challenges. The presence of the methyl group on the amide nitrogen can significantly hinder coupling reactions due to steric hindrance and altered reactivity. To overcome these hurdles, specialized protecting group strategies are employed. For N-methylated serine, the use of the trityl (Trt) group for side-chain protection, as seen in Fmoc-N-Me-Ser(Trt)-OH, is a common approach. The bulky Trt group effectively shields the hydroxyl function of serine during peptide synthesis. iris-biotech.depeptide.com

However, the primary challenge lies in the difficult coupling steps involving the N-methylated amine. This has spurred the development of innovative strategies, such as the use of pseudoproline dipeptides, to facilitate the incorporation of these modified residues. wikipedia.orgchempep.com

Application of Pseudoproline Dipeptides with N-Methylated Components

Pseudoproline dipeptides are powerful tools in solid-phase peptide synthesis (SPPS) for overcoming aggregation and improving coupling efficiency, particularly in "difficult" sequences. chempep.commerckmillipore.com These dipeptides are formed by the cyclization of a serine or threonine residue with an aldehyde or ketone, creating a proline-like oxazolidine (B1195125) ring. This induced "kink" in the peptide backbone disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation and poor reaction kinetics. wikipedia.orgpeptide.com

While the benefits of standard pseudoproline dipeptides are well-documented, the application of pseudoproline dipeptides containing N-methylated components, such as those derived from Fmoc-N-Me-Ser(Trt)-OH, represents a more specialized and less explored frontier. The inherent steric hindrance of the N-methyl group makes the synthesis and subsequent coupling of such dipeptides even more challenging.

The primary advantage of using a pre-formed Fmoc-Xaa-N-Me-Ser(ΨPro)-OH dipeptide (where Xaa is any amino acid and ΨPro represents the pseudoproline ring) is that it circumvents the difficult coupling of an amino acid to the sterically hindered N-methylated serine residue on the solid support. wikipedia.orgchempep.com However, the formation of the pseudoproline ring on an already N-methylated serine and the subsequent coupling of the preceding amino acid (Xaa) to this N-methylated pseudoproline are not trivial steps.

Detailed research findings on the comparative coupling efficiencies and yields of N-methylated versus non-methylated pseudoproline dipeptides are not extensively available in the public domain. The inherent difficulty in these coupling reactions often necessitates specific optimization of coupling reagents and conditions. Standard activating agents like HBTU or HATU may be employed, but longer coupling times or double coupling strategies might be necessary to achieve satisfactory yields. merckmillipore.combiotage.co.jp

Table 1: Conceptual Comparison of Standard vs. N-Methylated Pseudoproline Dipeptides in SPPS

| Feature | Standard Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ΨPro)-OH) | N-Methylated Pseudoproline Dipeptide (Fmoc-Xaa-N-Me-Ser(ΨPro)-OH) |

| Primary Goal | Disrupt secondary structure, improve solubility and coupling efficiency. chempep.com | Disrupt secondary structure, improve solubility, and incorporate an N-methylated residue. |

| Synthesis | Well-established methods. wikipedia.org | More challenging due to the steric hindrance of the N-methyl group. |

| Coupling Efficiency | Generally high, improves synthesis of difficult sequences. merckmillipore.com | Expected to be lower than standard pseudoprolines, requiring optimized conditions. |

| Impact on Peptide | Introduces a temporary kink, native sequence restored upon cleavage. wikipedia.org | Introduces a temporary kink and a permanent N-methyl modification. |

Table 2: Potential Research Areas for N-Methylated Pseudoproline Dipeptides

| Research Question | Potential Impact |

| What are the optimal conditions for synthesizing Fmoc-Xaa-N-Me-Ser(ΨPro)-OH dipeptides? | Would enable wider accessibility and use of these specialized building blocks. |

| How do the coupling yields of N-methylated pseudoproline dipeptides compare to their non-methylated counterparts under various conditions? | Would provide crucial data for chemists to make informed decisions during peptide synthesis planning. |

| What is the effect of the N-methyl group within the pseudoproline ring on the conformation of the growing peptide chain? | Would offer insights into the structural consequences of this modification beyond the intended disruption of aggregation. |

| Are there specific coupling reagents that are particularly effective for these challenging dipeptides? | Could lead to the development of new and more efficient protocols for synthesizing N-methylated peptides. |

While the theoretical advantages of using pseudoproline dipeptides with N-methylated components are clear, further empirical data is needed to fully understand their practical applications and limitations. The development of robust and efficient methods for the synthesis and incorporation of these specialized dipeptides will be a significant step forward in the synthesis of complex and therapeutically relevant N-methylated peptides.

Research Applications of Fmoc N Me Ser Trt Oh in Peptide and Peptidomimetic Design

Strategic Incorporation of N-Methyl-Serine in Bioactive Peptide Analogues

The introduction of N-methyl-serine, facilitated by the use of Fmoc-N-Me-Ser(Trt)-OH, into bioactive peptide sequences is a key strategy to modulate their pharmacological properties. This modification can lead to significant improvements in the peptide's conformational profile, resistance to enzymatic breakdown, and solubility.

Conformational Control and Induction of Specific Turn Structures (e.g., cis-amide bond)

N-methylation of a peptide backbone introduces a significant steric constraint that can influence the local conformation. merckmillipore.com This substitution can favor the formation of a cis-amide bond, a structural motif that is less common in natural peptides but can be critical for inducing specific turn structures. merckmillipore.com The ability to control the peptide's three-dimensional shape is paramount for designing molecules that can bind to their biological targets with high affinity and specificity. The strategic placement of N-methylated residues can guide the peptide to adopt a desired bioactive conformation. nih.gov

Enhancing Resistance to Proteolytic Degradation

One of the major hurdles for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.govnih.gov The N-methyl group on the peptide backbone effectively shields the adjacent amide bond from proteolytic cleavage. merckmillipore.comnih.gov This increased resistance to enzymatic hydrolysis extends the in vivo half-life of the peptide, thereby enhancing its therapeutic window. merckmillipore.comnih.gov Studies have shown a significant increase in the stability of peptides containing N-methylated amino acids compared to their non-methylated counterparts. nih.gov For instance, N-methylated derivatives of peptides have demonstrated marked resistance to a range of proteolytic enzymes and in human plasma. nih.gov

Modulation of Peptide Solubility and Aggregation Behavior

The N-methylation of peptide backbones can also have a profound impact on their physicochemical properties, including solubility and aggregation. By disrupting the regular hydrogen bonding patterns that can lead to the formation of β-sheet structures and subsequent aggregation, N-methylation can increase the solubility of peptides. merckmillipore.com This is particularly important for peptides prone to aggregation, a common issue that can lead to loss of activity and potential toxicity. nih.gov The modification can render peptides more soluble in both aqueous and organic solvents. nih.gov

Contributions to Peptidomimetic Development

The use of Fmoc-N-Me-Ser(Trt)-OH extends beyond the modification of linear peptides to the development of more complex peptidomimetics, including constrained and cyclic structures. These molecules aim to mimic the bioactive conformation of a peptide while possessing improved drug-like properties.

Design and Synthesis of Constrained and Cyclic Peptide Mimetics

N-methylation is a valuable tool in the design and synthesis of cyclic peptides. springernature.com The conformational constraints imposed by N-methylation can facilitate the cyclization process and stabilize the desired cyclic structure. nih.govspringernature.comnih.gov The combination of cyclization and N-methylation can lead to compounds with exceptional metabolic stability and membrane permeability. springernature.comnih.gov This approach has been successfully employed to generate orally bioavailable cyclic peptides. nih.gov

Impact on Receptor Binding and Ligand-Target Interactions

The incorporation of N-methyl-serine can significantly influence how a peptide or peptidomimetic interacts with its biological target. The conformational changes induced by N-methylation can either enhance or decrease binding affinity, depending on the specific interactions required for recognition. nih.gov In some cases, the subtle shift in conformation can lead to increased selectivity for a particular receptor subtype. nih.gov For instance, D-serine, a stereoisomer of serine, is a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its binding affinity can be modulated by various factors. pnas.orgbohrium.com The strategic placement of N-methyl groups can fine-tune these interactions, leading to the development of more potent and selective ligands.

Biochemical and Mechanistic Investigations Utilizing Fmoc-N-Me-Ser(Trt)-OH

The introduction of an N-methyl group on the peptide backbone can significantly impact its susceptibility to enzymatic cleavage and its binding affinity to protein targets. These properties make peptides containing N-methylated serine, derived from Fmoc-N-Me-Ser(Trt)-OH, valuable probes for biochemical and mechanistic studies.

Probing Enzyme Specificity and Substrate Recognition Mechanisms

N-methylation of a peptide backbone can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation. This characteristic is exploited to probe the active sites of enzymes. By systematically replacing serine residues with N-methylserine in a known substrate, researchers can map the steric tolerance of the enzyme's active site. A decrease or complete loss of enzymatic activity upon introduction of the N-methyl group indicates that the corresponding region of the peptide substrate interacts closely with the enzyme. This approach provides valuable insights into the structural requirements for substrate recognition and binding.

Elucidating Peptide Bond Formation Pathways

The presence of an N-methyl group on an amino acid can influence the rate and efficiency of peptide bond formation during synthesis. The steric bulk of the methyl group can slow down the coupling reaction, necessitating the use of more potent coupling reagents or longer reaction times. Studying the kinetics of incorporating Fmoc-N-Me-Ser(Trt)-OH into a growing peptide chain can provide a deeper understanding of the mechanisms of peptide bond formation. These studies help in optimizing synthesis protocols for challenging sequences containing multiple N-methylated residues.

Study of Peptide-Protein Interaction Dynamics

N-methylation can significantly alter the conformational landscape of a peptide, often favoring specific secondary structures. This conformational constraint can be utilized to study the dynamics of peptide-protein interactions. By comparing the binding affinities and kinetics of a native peptide with its N-methylated analogue, researchers can deduce the bioactive conformation of the peptide. If the N-methylated peptide, which is locked in a particular conformation, shows enhanced binding, it suggests that this conformation is crucial for the interaction. This information is invaluable for the rational design of peptide-based therapeutics with improved affinity and specificity. The incorporation of N-methylated amino acids, such as that derived from Fmoc-N-Me-His(Trt)-OH, is a known strategy to enhance interaction with hydrophobic targets. nih.gov

Applications in Specialized Peptide Constructs

The unique properties of N-methylated serine, introduced using Fmoc-N-Me-Ser(Trt)-OH, make it a valuable component in the construction of specialized peptides with novel functionalities.

Chemical Synthesis of N-Methylated Peptide Thioesters (Analogous Chemistry with Fmoc-N-Me-Cys(Trt)-OH)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The synthesis of N-methylated peptide thioesters presents a synthetic challenge. However, methods have been developed for the synthesis of peptide thioesters that can be adapted for N-methylated residues. nih.govrsc.org

An analogous approach for the synthesis of peptide thioesters involves the use of Fmoc-protected amino acids on a solid support. rsc.org While direct examples with Fmoc-N-Me-Ser(Trt)-OH are not prevalent in the literature, the chemistry established for other N-methylated amino acids, such as Fmoc-N-Me-Cys(Trt)-OH, provides a blueprint. amerigoscientific.com For instance, a method for synthesizing peptide thioesters directly from a solid support involves the formation of a cyclic urethane (B1682113) moiety, which is then displaced by a thiol to generate the thioester. rsc.org This strategy, being free of special resins and linkers, could potentially be applied to the synthesis of N-methylated peptide thioesters containing serine.

The following table outlines a conceptual synthetic route for an N-methylated peptide thioester, drawing an analogy from established methods.

| Step | Description | Key Reagents/Conditions |

| 1 | Solid-phase synthesis of the N-methylated peptide on a standard resin. | Fmoc-N-Me-Ser(Trt)-OH, standard coupling reagents (e.g., HCTU, DIC/Oxyma). |

| 2 | On-resin cyclization to form an activated intermediate. | Activation of the C-terminal carboxyl group. |

| 3 | Thiolysis of the cyclic intermediate to generate the C-terminal thioester. | A suitable thiol (e.g., benzyl (B1604629) mercaptan). |

| 4 | Cleavage from the resin and deprotection of side chains. | Trifluoroacetic acid (TFA) cocktail. |

Development of Peptide-Based Tools for Biological Systems

The incorporation of N-methylated serine can impart desirable properties to peptides intended for use as biological tools. The enhanced proteolytic stability of N-methylated peptides makes them more robust probes for studying biological processes in complex cellular environments. Furthermore, the conformational rigidity imposed by N-methylation can lead to higher receptor selectivity.

For example, a peptide designed to inhibit a specific protein-protein interaction can be systematically modified with N-methylserine at various positions. The resulting library of peptides can then be screened for enhanced inhibitory activity and selectivity. The lead compounds from such a screen can serve as valuable tools for dissecting signaling pathways or as starting points for drug development. The use of Fmoc-N-Me-Ser(tBu)-OH, a related compound, is noted in the development of peptide-based therapeutics that target specific biological pathways. chemimpex.comp3bio.com

The properties of Fmoc-N-Me-Ser(Trt)-OH and related compounds are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| Fmoc-N-Me-Ser(Trt)-OH | C38H33NO5 | 583.68 | Introduction of N-methylserine into peptides. |

| Fmoc-N-Me-Cys(Trt)-OH | C38H33NO4S | 599.74 | Analogous synthesis of peptide thioesters. amerigoscientific.com |

| Fmoc-N-Me-His(Trt)-OH | C41H35N3O4 | 633.73 | Enhancing interactions with hydrophobic targets. sigmaaldrich.com |

| Fmoc-N-Me-Ser(tBu)-OH | C23H27NO5 | 397.47 | Development of peptide-based therapeutics. chemimpex.comp3bio.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Analytical Methodologies and Quality Assurance in the Synthesis of Fmoc N Me Ser Trt Oh and Derived Peptides

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental to the analysis of Fmoc-N-Me-Ser(Trt)-OH and the peptides derived from it. These techniques separate the target compound from impurities, byproducts, and unreacted starting materials, providing both qualitative and quantitative data.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-N-Me-Ser(Trt)-OH and the resulting peptides. rsc.orgottokemi.commerckmillipore.com By utilizing a stationary phase, typically a C8 or C18 silica-based column, and a mobile phase consisting of a gradient of aqueous solvent (often with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile, components of a mixture are separated based on their hydrophobicity. rsc.org

The purity of the target peptide is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks, with UV detection commonly set at 214 nm, the absorption wavelength of the peptide bond. rsc.org Impurity profiling is a critical aspect of this analysis. Predictable amino-acid-related impurities, such as those arising from the synthesis of the Fmoc-amino acid itself, can be identified and quantified using characterized standards and optimized HPLC methods. merckmillipore.com For instance, deletion sequences, resulting from incomplete coupling reactions, or products of side-chain reactions can be resolved from the main product peak. nih.gov

Table 1: Typical HPLC Parameters for Purity Analysis of Peptides Containing Fmoc-N-Me-Ser(Trt)-OH

| Parameter | Value | Source |

| Column | Agilent Zorbax 300SB-C18, 2.1 mm × 150 mm, 5.0 µm | rsc.org |

| Mobile Phase A | Water with 0.1% TFA | rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA | rsc.org |

| Flow Rate | 0.8 mL/min | rsc.org |

| UV Detection | 214 nm | rsc.org |

Liquid chromatography coupled with mass spectrometry (LC-MS) provides an additional layer of analysis, confirming the molecular weight of the desired peptide and helping to identify unknown impurities. rsc.org

Spectroscopic and Chemical Tests for Reaction Completion and Characterization

Alongside chromatographic methods, a suite of spectroscopic and chemical tests are employed to provide rapid, often qualitative, feedback on the progress of key reactions in peptide synthesis.

Monitoring the completion of the coupling reaction is critical in solid-phase peptide synthesis (SPPS). The Kaiser test is a highly sensitive method for detecting the presence of free primary amines. peptide.comchempep.comsigmaaldrich.com A positive result, indicated by an intense blue color, signifies that the coupling of the amino acid was incomplete, and unreacted amine groups remain on the resin. peptide.comiris-biotech.de However, the Kaiser test is unreliable for secondary amines, such as the N-methyl group in Fmoc-N-Me-Ser(Trt)-OH. peptide.compeptide.com

For secondary amines, the Chloranil (B122849) test is a more suitable alternative. peptide.compeptide.comsemanticscholar.org This test produces a blue or green color in the presence of a free secondary amine, indicating an incomplete coupling reaction. iris-biotech.de The procedure involves treating a small sample of the resin with solutions of acetaldehyde (B116499) and p-chloranil in N,N-dimethylformamide (DMF). peptide.compeptide.com

Table 2: Qualitative Colorimetric Tests for Reaction Monitoring

| Test | Target Amine | Positive Result | Negative Result | Source |

| Kaiser Test | Primary Amines | Intense Blue | Colorless to Yellow | peptide.comsigmaaldrich.comiris-biotech.de |

| Chloranil Test | Secondary Amines | Blue to Green | Colorless to Yellowish | peptide.comiris-biotech.depeptide.com |

If a positive result is obtained from either test, a second coupling step is typically performed to drive the reaction to completion. peptide.com

The removal of the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups can be monitored in real-time using UV-Vis spectrophotometry. The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in DMF. researchgate.net This reaction liberates a dibenzofulvene-piperidine adduct, which has a strong chromophore that absorbs UV light. researchgate.net By monitoring the increase in absorbance at specific wavelengths (around 289 nm and 301 nm), the progress of the deprotection reaction can be followed quantitatively. researchgate.net This method is often employed in automated peptide synthesizers to ensure complete Fmoc removal before the next coupling step. tec5usa.com

Similarly, the cleavage of the acid-labile trityl (Trt) group from the serine side chain can be monitored. The trityl cation released during cleavage with an acid, such as trifluoroacetic acid, is colored and can be quantified by UV/Vis spectroscopy. nih.gov While more commonly used in DNA synthesis, the principle is applicable to peptide synthesis. nih.gov Alternatively, the disappearance of the trityl group can be followed by observing the decrease in its characteristic UV absorbance. nih.gov

Assessment of Stereochemical Purity

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as the biological activity of a peptide is highly dependent on its three-dimensional structure.

Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase is a powerful technique for determining the enantiomeric excess of the amino acids within a synthesized peptide. springernature.comnih.gov To make the amino acids volatile for GC analysis, they must first be derivatized. A common method involves derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation. springernature.comnih.gov

The derivatized amino acid enantiomers are then separated on a chiral capillary column, such as Chirasil-L-Val. nih.gov The separated enantiomers are detected by the mass spectrometer, and the ratio of the D- and L-enantiomers can be accurately quantified by integrating the respective peak areas in the chromatogram. This allows for the determination of the enantiomeric purity of the Fmoc-N-Me-Ser(Trt)-OH building block and can be used to assess any racemization that may have occurred during peptide synthesis and cleavage. nih.gov

Strategies for Overcoming Synthetic Challenges and Improving Yields

Key strategies to enhance synthesis include:

Advanced Coupling Reagents: Standard coupling reagents are often insufficient for hindered amino acids. More potent activating agents, such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), are required to achieve acceptable coupling efficiencies. researchgate.netbachem.com These reagents form highly reactive esters that can overcome the steric hindrance.

Optimized Reaction Conditions: Increasing the reaction temperature, often through the use of microwave-assisted peptide synthesis, can provide the necessary energy to drive the coupling reaction to completion. nih.gov However, this must be carefully balanced, as higher temperatures can also accelerate side reactions like racemization and DKP formation. The choice of solvent is also critical; solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are chosen for their ability to swell the resin and solvate the peptide chain, improving accessibility for reagents. nih.gov

Use of Pseudoproline Dipeptides: When a serine or threonine residue precedes a difficult coupling, it can be introduced as part of a pseudoproline dipeptide. This temporarily introduces a kink in the peptide backbone, disrupting the secondary structures and aggregation that can otherwise hinder subsequent coupling steps. This improves the solvation and accessibility of the N-terminus, facilitating the addition of the bulky Fmoc-N-Me-Ser(Trt)-OH.

Extended Coupling Times and Double Coupling: For particularly challenging couplings, extending the reaction time or performing the coupling reaction twice (double coupling) can help ensure the reaction proceeds to completion. The completeness of the coupling should be monitored using a colorimetric test (such as the Kaiser test for primary amines or the chloranil test for secondary amines like N-methylated residues) before proceeding to the next step. ijrps.comrsc.org

Table 5: Strategies to Improve Synthetic Yields

| Strategy | Principle | Key Advantage(s) |

|---|---|---|

| Potent Coupling Reagents (e.g., HATU, COMU) | Generate highly reactive activated esters. | Overcomes steric hindrance, increases reaction speed. bachem.com |

| Microwave-Assisted Synthesis | Uses elevated temperatures to accelerate slow reactions. | Significantly reduces coupling times for difficult residues. nih.gov |

| Pseudoproline Dipeptides | Temporarily disrupt peptide aggregation and secondary structure. | Improves solvation and accessibility of the coupling site. |

| Double Coupling / Extended Time | Ensures the reaction has sufficient opportunity to go to completion. | Maximizes the acylation of the N-terminal amine. ijrps.com |

| Optimized Solvents (e.g., NMP) | Enhance resin swelling and peptide solvation. | Improves reagent access and reaction efficiency. nih.gov |

Future Directions and Emerging Trends in N Methylated Serine Chemistry

Development of Novel N-Methylation Methodologies with Enhanced Efficiency and Green Chemistry Principles

The synthesis of N-methylated peptides has traditionally been challenging, often involving time-consuming steps and the use of hazardous reagents. nih.govnih.gov However, recent research has focused on developing more efficient and environmentally friendly methods for N-methylation.

A significant advancement is the optimization of on-resin N-methylation protocols, which drastically reduces the reaction time from several hours to under an hour. nih.gov These methods, compatible with standard solid-phase peptide synthesis (SPPS), involve a three-step process of sulfonylation, methylation, and desulfonylation. nih.govacs.org Researchers have demonstrated that techniques such as ultrasonic-assisted synthesis and microwave irradiation can significantly accelerate these steps without compromising the purity of the final N-methylated peptide. nih.govacs.org

In line with the principles of green chemistry, efforts are underway to replace hazardous solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), with more sustainable alternatives. acs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being explored for all stages of SPPS, including coupling, deprotection, and washing steps. acs.orgunibo.it The development of these greener protocols not only minimizes the environmental impact but also contributes to a safer laboratory environment.

Recent innovations also include chemoenzymatic strategies for backbone N-methylation. nih.gov This approach utilizes a catalytic scaffold from a borosin-type methyltransferase to which a peptide of interest can be conjugated. nih.gov This method offers robust N-methylation for a variety of peptide sequences, including those with non-proteinogenic residues, and provides a framework for producing large libraries of N-methylated peptides. nih.gov

| Methodology | Key Advantages | Relevant Research Findings |

| Time-Reduced On-Resin N-Methylation | Reduces total procedure time from ~4 hours to ~40 minutes. nih.gov | Comparable purity to traditional methods, successful with various laboratory equipment (shaker, ultrasonic bath, microwave synthesizer). nih.govacs.org |

| Green Solid-Phase Peptide Synthesis (GSPPS) | Replaces hazardous solvents with greener alternatives like 2-MeTHF and ethyl acetate. acs.org | Feasible for both short and longer, more complex peptides, particularly with temperature adjustments and specialized resins. acs.org |

| Chemoenzymatic N-Methylation | Enables N-methylation of diverse peptide sequences, including non-proteinogenic residues, and facilitates the creation of peptide libraries. nih.gov | Utilizes a truncated methyltransferase variant for covalent attachment and modification of peptide substrates. nih.gov |

Exploration of Fmoc-N-Me-Ser(Trt)-OH in Next-Generation Peptide Therapeutics Research

N-methylation of the peptide backbone is a key strategy for enhancing the therapeutic potential of peptides. enamine.net This modification can improve resistance to enzymatic degradation, thereby increasing the in vivo stability and bioavailability of peptide drugs. nih.gov The use of building blocks like Fmoc-N-Me-Ser(Trt)-OH is instrumental in the synthesis of these modified peptides.

The introduction of N-methyl groups can also modulate the conformation of peptides, which can be crucial for their biological activity. nih.gov By restricting the conformational flexibility of a peptide, N-methylation can lock it into a bioactive conformation, leading to enhanced binding affinity and specificity for its target. nih.gov This is particularly relevant in the design of peptide-based enzyme inhibitors, receptor antagonists, and agonists. nih.gov

The improved properties of N-methylated peptides make them attractive candidates for targeting challenging protein-protein interactions and for developing orally available peptide drugs. springernature.com Research in this area is focused on systematically incorporating N-methylated residues into known bioactive peptide sequences to optimize their therapeutic profiles.

| Therapeutic Advantage | Mechanism | Application in Drug Discovery |

| Enhanced Metabolic Stability | The N-methyl group protects the adjacent peptide bond from cleavage by proteases. nih.gov | Development of peptide drugs with longer half-lives in the body. |

| Improved Membrane Permeability | N-methylation can increase the lipophilicity of a peptide and favor conformations that facilitate passive diffusion across cell membranes. nih.govnih.gov | Design of orally bioavailable peptide therapeutics. |

| Conformational Control | The steric hindrance of the N-methyl group restricts the rotation around the peptide bond, influencing the overall peptide structure. rsc.org | Optimization of binding affinity and selectivity for therapeutic targets. |

Computational Approaches in Predicting N-Methylated Peptide Conformations and Interactions

The conformational landscape of N-methylated peptides is complex due to the influence of the methyl group on the peptide backbone. Computational modeling has emerged as a powerful tool to predict and understand the structural preferences of these modified peptides. rsc.org

Molecular dynamics (MD) simulations, often combined with enhanced sampling techniques, are used to explore the conformational space of N-methylated peptides. rsc.org These simulations can provide insights into the predominant solution-state structures and the energetic barriers between different conformations. rsc.org The accuracy of these predictions is highly dependent on the force field used, and ongoing research is focused on developing and validating force fields that can accurately model N-methylated residues. rsc.org

Machine learning approaches are also being integrated with MD simulations to accelerate the prediction of structural ensembles for cyclic and N-methylated peptides. nih.gov These methods can learn the relationship between a peptide's sequence and its conformational preferences, enabling the rapid prediction of structures for new sequences without the need for extensive simulations. nih.gov Such computational tools are invaluable for the rational design of N-methylated peptides with desired structural and functional properties. rsc.org

Furthermore, computational methods are employed to predict the interactions of N-methylated peptides with their biological targets. mdpi.com Docking studies and free energy calculations can help in understanding the binding mode and affinity of these peptides, guiding the design of more potent and selective therapeutic agents. mdpi.com

Integration of Automated Synthesis Platforms for N-Methylated Peptide Libraries

The development of novel therapeutics often relies on the synthesis and screening of large libraries of compounds to identify lead candidates. Automated solid-phase peptide synthesis (SPPS) has become a cornerstone in this process, enabling the rapid and parallel synthesis of numerous peptides. nih.gov

While the incorporation of N-methylated amino acids can sometimes be challenging due to steric hindrance, automated synthesizers are increasingly being adapted to handle these modifications. nih.gov The use of optimized coupling reagents and protocols allows for the efficient incorporation of building blocks like Fmoc-N-Me-Ser(Trt)-OH into peptide sequences on an automated platform.

The integration of automated synthesis with chemoenzymatic modification strategies further expands the possibilities for creating diverse N-methylated peptide libraries. nih.gov These platforms can facilitate the high-throughput synthesis and modification of peptides, significantly accelerating the drug discovery process. The ability to rapidly generate and screen libraries of N-methylated peptides is crucial for structure-activity relationship (SAR) studies, which aim to correlate changes in peptide structure with biological activity. scielo.org.mx

Expansion of N-Methylated Amino Acid Building Block Repertoire and Availability

The broader application of N-methylation in peptide science is contingent on the availability of a diverse range of N-methylated amino acid building blocks. While Fmoc-N-Me-Ser(Trt)-OH is a key reagent, the ability to introduce N-methylation at various positions within a peptide sequence requires a comprehensive toolkit of N-methylated amino acids with different side chains and protecting groups.

Chemical suppliers are continuously expanding their catalogs to include a wider variety of these specialized building blocks. This includes N-methylated versions of both proteinogenic and non-proteinogenic amino acids, protected with Fmoc, Boc, and other groups compatible with different peptide synthesis strategies. enamine.netsigmaaldrich.comglpbio.com The commercial availability of these reagents obviates the need for researchers to perform the often-difficult N-methylation of amino acids in-house, thereby streamlining the synthesis of N-methylated peptides. acs.org

The development of more efficient and scalable syntheses for these building blocks is an active area of research. This will not only increase their availability but also reduce their cost, making N-methylation a more accessible and widely used strategy in academic and industrial research.

Q & A

Basic: What is the role of the Fmoc and Trt protecting groups in Fmoc-N-Me-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS)?

Answer:

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during peptide elongation, enabling orthogonal deprotection using 20% piperidine in DMF. The Trt (trityl) group shields the hydroxyl group of serine to prevent nucleophilic side reactions during coupling. The N-methylation reduces hydrogen bonding, enhancing peptide permeability and metabolic stability. Trt is typically removed with 95% trifluoroacetic acid (TFA) containing 2.5% triisopropylsilane (TIS) as a scavenger to prevent carbocation side reactions .

Basic: How should Fmoc-N-Me-Ser(Trt)-OH be stored and handled to maintain stability?

Answer:

- Storage: Store at -20°C for short-term use (≤1 month) or -80°C for long-term stability (≤6 months). Avoid freeze-thaw cycles.

- Solubility: Pre-warm to 37°C and sonicate in DMSO (100 mg/mL, 170.73 mM) to dissolve fully. Avoid aqueous buffers due to Trt group hydrolysis.

- Handling: Use anhydrous conditions (e.g., argon atmosphere) and dry solvents (DMF, dichloromethane) to prevent decomposition .

Advanced: What coupling reagents and conditions are optimal for incorporating Fmoc-N-Me-Ser(Trt)-OH into peptide sequences with minimal racemization?

Answer:

- Reagents: Use HBTU/HOBt or DIPCDI/HOBt with collidine as the base to minimize racemization. Avoid phosphonium reagents (e.g., PyBOP) unless collidine is present .

- Conditions: Microwave-assisted synthesis (35°C, 20 min) improves coupling efficiency for sterically hindered N-methylated residues.

- Activation: Pre-activate the amino acid as a symmetrical anhydride (2 eq. amino acid, 1 eq. DIC in DCM) for sensitive sequences .

Advanced: How can researchers verify the enantiomeric purity of Fmoc-N-Me-Ser(Trt)-OH post-synthesis?

Answer:

- Chiral HPLC: Use a Chiralpak® IA-3 column with a hexane/isopropanol (80:20, 0.1% TFA) mobile phase. Retention time shifts indicate enantiomeric contamination.

- Analytical HPLC: Confirm purity (>98%) using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 min, UV detection at 254 nm).

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (theoretical: 397.5 g/mol for Fmoc-N-Me-Ser(tBu)-OH analogs) .

Advanced: What strategies mitigate aggregation issues when synthesizing peptides containing multiple N-methylated residues like Fmoc-N-Me-Ser(Trt)-OH?

Answer:

- Solubility Enhancers: Add 0.1 M HOBt in DMF or use hexafluoroisopropanol (HFIP) as a co-solvent.

- Pseudoproline Dipeptides: Incorporate Fmoc-Ser(ψMe,Mepro)-OH to disrupt β-sheet formation.

- Microwave Irradiation: Apply 20–50 W pulses to reduce reaction time and improve solubility .

Basic: What analytical techniques are critical for characterizing Fmoc-N-Me-Ser(Trt)-OH in peptide intermediates?

Answer:

- LC-MS: Confirm molecular weight and detect truncation products.

- FTIR Spectroscopy: Identify Trt group retention via C-O stretching (1200–1000 cm⁻¹).

- NMR (¹H/¹³C): Validate N-methylation (δ ~2.7 ppm for -NCH3) and Trt aromatic protons (δ ~7.2–7.4 ppm) .

Advanced: How does the Trt protection of serine hydroxyl influence peptide solubility during SPPS, and what are effective deprotection protocols?

Answer:

- Impact: The hydrophobic Trt group reduces peptide solubility, increasing aggregation risk in long sequences.

- Deprotection: Use 95% TFA + 2.5% H2O + 2.5% TIS (2 h, RT). For acid-sensitive sequences, substitute TIS with 1% ethanedithiol (EDT) .

- Workup: Precipitate peptides in cold diethyl ether, centrifuge at 4,000 rpm (4°C) , and lyophilize .

Advanced: How do temperature and solvent systems affect the coupling efficiency of Fmoc-N-Me-Ser(Trt)-OH in automated SPPS?

Answer:

- Temperature: Elevated temperatures (35–40°C) improve diffusion rates for N-methylated residues.

- Solvents: Use DMF/DCM (1:1) to balance swelling and solvation. Add 0.4 M LiCl in DMF to reduce aggregation.

- Automation: Program double couplings (2 × 30 min) with 5 eq. amino acid to ensure >99% yield .

Basic: What safety precautions are essential when handling Fmoc-N-Me-Ser(Trt)-OH in the lab?

Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat.

- Ventilation: Use a fume hood during TFA deprotection to avoid inhalation.

- Waste Disposal: Neutralize TFA waste with 10% sodium bicarbonate before disposal .

Advanced: How can researchers resolve contradictory HPLC data when analyzing peptides containing Fmoc-N-Me-Ser(Trt)-OH?

Answer:

- Column Choice: Switch to a Phenomenex Gemini® C18 column (3 µm, 150 Å) for better resolution of hydrophobic peptides.

- Gradient Optimization: Extend the gradient to 30 min (5–60% acetonitrile) to separate closely eluting peaks.

- MS/MS Confirmation: Perform tandem MS to distinguish isobaric impurities (e.g., oxidation vs. deamidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.